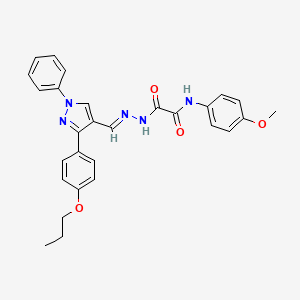![molecular formula C8Cl8 B15075353 Bicyclo[4.2.0]octa-1,3,5-triene, 2,3,4,5,7,7,8,8-octachloro- CAS No. 34973-72-3](/img/structure/B15075353.png)
Bicyclo[4.2.0]octa-1,3,5-triene, 2,3,4,5,7,7,8,8-octachloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5,7,7,8,8-octachlorobicyclo[420]octa-1,3,5-triene is a chlorinated derivative of bicyclo[420]octa-1,3,5-triene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,7,7,8,8-octachlorobicyclo[4.2.0]octa-1,3,5-triene typically involves the chlorination of bicyclo[4.2.0]octa-1,3,5-triene. This process can be carried out using chlorine gas under controlled conditions to ensure selective chlorination at the desired positions. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a moderate level to prevent over-chlorination or decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of 2,3,4,5,7,7,8,8-octachlorobicyclo[4.2.0]octa-1,3,5-triene may involve a continuous flow reactor system to ensure consistent quality and yield. The use of advanced chlorination techniques, such as photochlorination or catalytic chlorination, can enhance the efficiency and selectivity of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5,7,7,8,8-octachlorobicyclo[4.2.0]octa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as hydroxide ions or amines, leading to the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, ammonia in ethanol.
Major Products Formed
Oxidation: Chlorinated carboxylic acids, chlorinated ketones.
Reduction: Partially dechlorinated bicyclo[4.2.0]octa-1,3,5-triene derivatives.
Substitution: Hydroxylated or aminated bicyclo[4.2.0]octa-1,3,5-triene derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,4,5,7,7,8,8-octachlorobicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,3,4,5,7,7,8,8-octachlorobicyclo[4.2.0]octa-1,3,5-triene involves its interaction with molecular targets such as enzymes, receptors, or DNA. The chlorinated structure allows it to form strong interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5,7,7,8,8-octafluorobicyclo[4.2.0]octa-1,3,5-triene: A fluorinated analog with similar structural properties but different reactivity and applications.
2,3,4,5,7,7,8,8-octabromobicyclo[4.2.0]octa-1,3,5-triene:
1,2,3,4,4,5,6,7-octachlorobicyclo[3.2.0]hepta-2,6-diene: A related chlorinated compound with a different ring structure and reactivity.
Uniqueness
2,3,4,5,7,7,8,8-octachlorobicyclo[4.2.0]octa-1,3,5-triene is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its high degree of chlorination makes it particularly useful in applications requiring high stability and reactivity.
Eigenschaften
CAS-Nummer |
34973-72-3 |
|---|---|
Molekularformel |
C8Cl8 |
Molekulargewicht |
379.7 g/mol |
IUPAC-Name |
2,3,4,5,7,7,8,8-octachlorobicyclo[4.2.0]octa-1(6),2,4-triene |
InChI |
InChI=1S/C8Cl8/c9-3-1-2(4(10)6(12)5(3)11)8(15,16)7(1,13)14 |
InChI-Schlüssel |
JATPHMVVYDEPKY-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(C2(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione](/img/structure/B15075270.png)
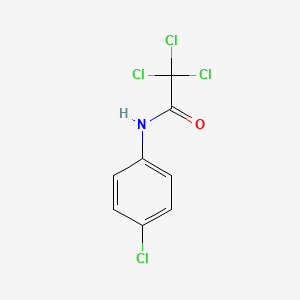
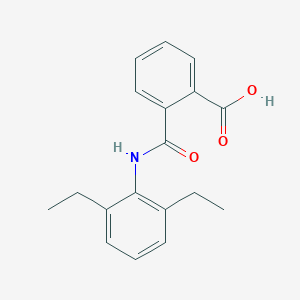
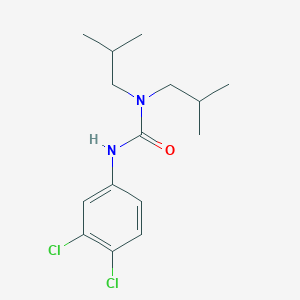

![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B15075295.png)
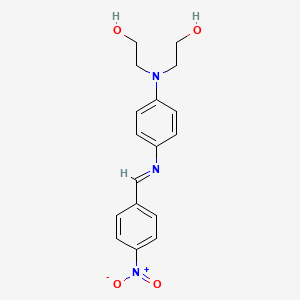
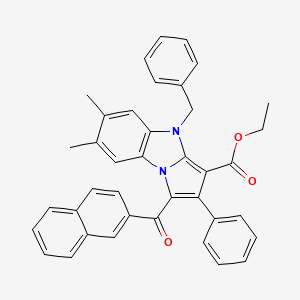
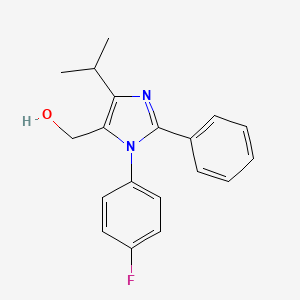

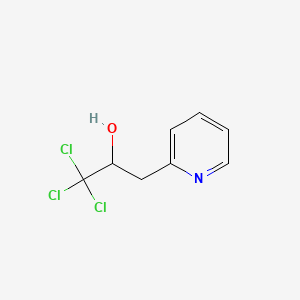

![Methyl 3-oxo-3-[(phenylcarbonyl)amino]-2-(triphenyl-lambda~5~-phosphanylidene)propanoate](/img/structure/B15075351.png)
